Bromomethanesulfonyl chloride

Catalog No.
S2946836
CAS No.
10099-08-8
M.F
CH2BrClO2S
M. Wt
193.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromomethanesulfonyl chloride

CAS Number

10099-08-8

Product Name

Bromomethanesulfonyl chloride

IUPAC Name

bromomethanesulfonyl chloride

Molecular Formula

CH2BrClO2S

Molecular Weight

193.44

InChI

InChI=1S/CH2BrClO2S/c2-1-6(3,4)5/h1H2

InChI Key

FXHWCQPYCGWOAW-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)Cl)Br

solubility

not available

Bromomethanesulfonyl chloride is a bifunctional synthetic building block featuring two distinct electrophilic sites: a highly reactive sulfonyl chloride group and a versatile bromomethyl group. This structure allows for the controlled, sequential introduction of the bromomethylsulfonyl moiety onto nucleophiles such as amines or alcohols. Its primary utility lies in enabling synthetic pathways where both sulfonylation and alkylation are required, offering a streamlined alternative to multi-step, multi-reagent approaches. [REFS-1, REFS-2]

Substituting Bromomethanesulfonyl chloride with a more common reagent like methanesulfonyl chloride (MsCl) is synthetically non-equivalent and fails for applications requiring subsequent alkylation. MsCl lacks the C-Br bond, which serves as the secondary reactive site for cyclizations or for introducing a functional handle for further elaboration. [1] Procuring MsCl for such purposes necessitates a longer, less efficient synthetic route involving separate, and often challenging, post-sulfonylation bromination steps. This fundamentally alters process economics, step-count, and overall yield, making Bromomethanesulfonyl chloride the specific choice for tandem sulfonylation-alkylation strategies.

Precursor Suitability: Enabling Efficient Tandem Synthesis of Fused Sultam Heterocycles

In the synthesis of novel carvedilol analogues, Bromomethanesulfonyl chloride was successfully employed to construct a fused sultam ring system from an amino alcohol precursor. [REFS-1, REFS-2] The reaction proceeds via a tandem sequence: initial sulfonylation of the amine, followed by an intramolecular cyclization where an oxygen nucleophile displaces the bromide to form the heterocyclic ring. This contrasts with alternative methods reported in the same study for similar scaffolds, which required a different reagent, chloroacetyl chloride, to achieve cyclization. [1] Using a monofunctional reagent like methanesulfonyl chloride would necessitate a significantly longer, multi-step sequence (sulfonylation, protection, bromination, deprotection, cyclization) with a probable reduction in overall yield.

Evidence DimensionSynthetic Route Efficiency for Heterocycle Formation
Target Compound DataEnables fused sultam ring formation via a tandem sulfonylation and intramolecular O-alkylation sequence using a single bifunctional reagent.
Comparator Or BaselineAlternative synthesis of similar lactam rings requires a separate reagent, chloroacetyl chloride, followed by a distinct cyclization step. [<a href="https://pubs.acs.org/doi/10.1021/jm401241v" target="_blank">1</a>]
Quantified DifferenceConsolidates sulfonylation and alkylation functionalities into one molecule, streamlining the synthesis of complex sultam heterocycles compared to routes requiring separate reagents for each functional step.
ConditionsCyclization of amino alcohol precursors in the synthesis of pharmacologically active carbazole derivatives. [REFS-1, REFS-2]

For process development and medicinal chemistry, this single reagent simplifies the construction of complex, high-value heterocyclic scaffolds, reducing the number of synthetic steps and improving overall process efficiency.

Synthesis Compatibility: Direct Introduction of the Bromomethylsulfonamide Moiety

In the development of GPR139 agonists for potential schizophrenia treatments, Bromomethanesulfonyl chloride was used to directly install a bromomethylsulfonamide group onto a key amine intermediate. [1] The resulting sulfonamide was then used in a subsequent alkylation step to furnish the final target molecule. This demonstrates the compound's utility as a straightforward reagent for incorporating the complete bromomethylsulfonyl pharmacophore or synthetic handle in a single, predictable step.

Evidence DimensionPrecursor Suitability
Target Compound DataReacts with an amine to directly form a bromomethylsulfonamide intermediate in 25% yield over two steps (sulfonylation and subsequent alkylation). [<a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00223" target="_blank">1</a>]
Comparator Or BaselineA multi-step approach starting with methanesulfonyl chloride, which would require a separate and potentially unselective bromination step post-sulfonylation.
Quantified DifferenceProvides a direct, one-step method to install the bromomethylsulfonamide functional group.
ConditionsReaction with a primary amine (intermediate 70) in the presence of triethylamine to form sulfonamide 71, a precursor for a GPR139 agonist. [<a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00223" target="_blank">1</a>]

This reagent provides a reliable and direct route to bromomethylsulfonamide intermediates, which are valuable in drug discovery for library synthesis and as precursors for further diversification.

Streamlined Synthesis of Fused Sultam Scaffolds in Medicinal Chemistry

For research programs focused on developing novel therapeutics, this reagent is the specific choice for constructing fused sultam heterocycles from amino alcohol precursors. Its bifunctional nature enables tandem reaction sequences that reduce step count and simplify purification compared to multi-reagent alternatives. [REFS-1, REFS-2]

Efficient Preparation of Key Bromomethylsulfonamide Intermediates

In fragment-based drug discovery or library synthesis, Bromomethanesulfonyl chloride serves as an efficient tool for directly installing the bromomethylsulfonamide moiety. This provides a versatile handle for subsequent diversification through nucleophilic substitution of the bromide, allowing for rapid generation of analogue series. [3]

XLogP3

1.2

Dates

Last modified: 08-17-2023

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